Cas no 1428357-61-2 (N-(furan-3-yl)methyl-2-phenoxy-N-(thiophen-2-yl)methylpropanamide)

N-(furan-3-yl)methyl-2-phenoxy-N-(thiophen-2-yl)methylpropanamide is a synthetic amide derivative featuring heterocyclic furan and thiophene moieties, coupled with a phenoxy substituent. This compound exhibits potential as an intermediate in pharmaceutical and agrochemical research due to its unique structural framework, which may confer tailored reactivity or biological activity. The presence of both furan and thiophene rings offers opportunities for further functionalization, enhancing its utility in medicinal chemistry or material science applications. Its amide linkage ensures stability under various conditions, while the phenoxy group may influence solubility and binding properties. Suitable for exploratory synthesis, this compound provides a versatile scaffold for developing novel bioactive molecules or specialized polymers.
N-(furan-3-yl)methyl-2-phenoxy-N-(thiophen-2-yl)methylpropanamide structure
1428357-61-2 structure
Product Name:N-(furan-3-yl)methyl-2-phenoxy-N-(thiophen-2-yl)methylpropanamide
CAS No:1428357-61-2
MF:C19H19NO3S
MW:341.424063920975
CID:6511978
Update Time:2025-05-26

N-(furan-3-yl)methyl-2-phenoxy-N-(thiophen-2-yl)methylpropanamide Chemical and Physical Properties

Names and Identifiers

    • N-(furan-3-yl)methyl-2-phenoxy-N-(thiophen-2-yl)methylpropanamide
    • Propanamide, N-(3-furanylmethyl)-2-phenoxy-N-(2-thienylmethyl)-
    • Inchi: 1S/C19H19NO3S/c1-15(23-17-6-3-2-4-7-17)19(21)20(12-16-9-10-22-14-16)13-18-8-5-11-24-18/h2-11,14-15H,12-13H2,1H3
    • InChI Key: JDPOSGQNHRKYHA-UHFFFAOYSA-N
    • SMILES: C(N(CC1C=COC=1)CC1SC=CC=1)(=O)C(OC1=CC=CC=C1)C

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Additional information on N-(furan-3-yl)methyl-2-phenoxy-N-(thiophen-2-yl)methylpropanamide

N-(furan-3-yl)methyl-2-phenoxy-N-(thiophen-2-yl)methylpropanamide: A Comprehensive Overview

The compound with CAS No. 1428357-61-2, known as N-(furan-3-yl)methyl-2-phenoxy-N-(thiophen-2-yl)methylpropanamide, has garnered significant attention in the field of organic chemistry and drug discovery due to its unique structural features and potential biological activities. This compound is a complex amide derivative that incorporates a phenoxy group, a furan moiety, and a thiophene ring, making it a promising candidate for various applications in medicinal chemistry.

Recent studies have highlighted the importance of heterocyclic compounds like N-(furan-3-yl)methyl and thiophen-2-yl groups in modulating the pharmacological properties of molecules. The presence of these groups in the structure of N-(furan-3-yli methyl)-2-phenoxy-N-(thiophen - 2 - yl) methyl propanamide suggests potential activity as an antioxidant, anti-inflammatory, or even anticancer agent. Researchers have explored the role of such compounds in inhibiting key enzymes associated with chronic diseases, further underscoring their therapeutic potential.

The synthesis of N-(furan - 3 - yl) methyl - 2 - phenoxy - N - (thiophen - 2 - yl) methyl propanamide involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The incorporation of the phenoxy group enhances the compound's solubility and bioavailability, while the thiophene ring contributes to its stability and electronic properties. Recent advancements in green chemistry have also enabled more sustainable methods for synthesizing this compound, reducing environmental impact while maintaining high yields.

One of the most exciting developments involving this compound is its potential application in drug delivery systems. The unique combination of functional groups in N -(furan - 3 - yl) methyl - 2 - phenoxy - N -(thiophen - 2 - yl) methyl propanamide allows for targeted drug delivery, improving therapeutic efficacy while minimizing side effects. Studies have shown that this compound can act as a carrier for hydrophobic drugs, enhancing their solubility and absorption in biological systems.

In terms of pharmacokinetics, N -(furan - 3 - yl) methyl - 2 - phenoxy - N -(thiophen - 2 - yl) methyl propanamide exhibits favorable properties such as moderate clearance rates and prolonged half-life, making it suitable for chronic disease treatments. Additionally, its ability to penetrate cellular membranes efficiently suggests potential use in treating conditions requiring intracellular drug action.

Recent research has also focused on the computational modeling of N -(furan - 3 - yl) methyl groups to predict their interactions with biological targets. Advanced molecular docking studies have revealed that this compound can bind effectively to several protein targets associated with neurodegenerative diseases, offering new avenues for therapeutic intervention.

The structural versatility of N -(furan - 3 - yl) methyl propanamide derivatives has led to their exploration in agrochemical applications as well. Their ability to inhibit key enzymes involved in plant stress responses makes them promising candidates for developing environmentally friendly pesticides and herbicides.

In conclusion, N -(furan – 3 – yl) methyl – 2 – phenoxy – N – (thiophen – 2 – yl) methyl propanamide represents a cutting-edge molecule with diverse applications across multiple fields. Its unique combination of functional groups and favorable pharmacokinetic properties positions it as a valuable asset in both medicinal and agricultural sciences. As research continues to uncover its full potential, this compound is poised to make significant contributions to the development of novel therapies and sustainable agricultural solutions.

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